3-Amino-4-(piperidin-1-yl)benzamide

Übersicht

Beschreibung

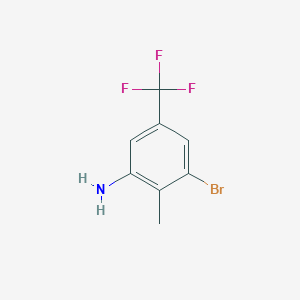

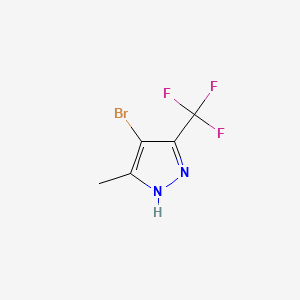

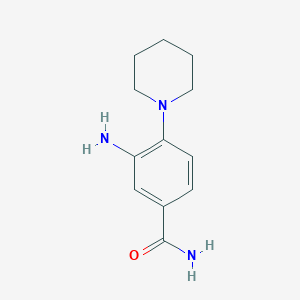

“3-Amino-4-(piperidin-1-yl)benzamide” is a chemical compound with the molecular weight of 219.29 . It is also known as 3-amino-4-(1-piperidinyl)benzamide . The compound is available in solid form .

Synthesis Analysis

Piperidine derivatives are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “3-Amino-4-(piperidin-1-yl)benzamide” is represented by the InChI code1S/C12H17N3O/c13-10-8-9 (12 (14)16)4-5-11 (10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2, (H2,14,16) . Physical And Chemical Properties Analysis

“3-Amino-4-(piperidin-1-yl)benzamide” is a solid compound . It has a molecular weight of 219.29 .Wissenschaftliche Forschungsanwendungen

“3-Amino-4-(piperidin-1-yl)benzamide” is a chemical compound with the empirical formula C12H17N3O and a molecular weight of 219.28 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

The piperidine nucleus, which is part of the structure of “3-Amino-4-(piperidin-1-yl)benzamide”, is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives, which include “3-Amino-4-(piperidin-1-yl)benzamide”, was designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

-

Anticancer Agents Piperidine derivatives are utilized as anticancer agents . The specific methods of application and experimental procedures would depend on the type of cancer being targeted. The outcomes would be measured in terms of the drug’s efficacy in inhibiting cancer cell growth.

-

Antiviral Agents Piperidine derivatives can also be used as antiviral agents . The methods of application would involve administering the drug to individuals infected with a virus, and the outcomes would be measured in terms of the drug’s effectiveness in inhibiting viral replication.

-

Antimalarial Agents Piperidine derivatives are used as antimalarial agents . The application involves administering the drug to individuals infected with malaria. The outcomes would be measured in terms of the drug’s effectiveness in killing the malaria parasite.

-

Antimicrobial and Antifungal Agents Piperidine derivatives can be used as antimicrobial and antifungal agents . The methods of application would involve administering the drug to individuals with a bacterial or fungal infection. The outcomes would be measured in terms of the drug’s effectiveness in inhibiting bacterial or fungal growth.

-

Antihypertension, Analgesic, and Anti-inflammatory Agents Piperidine derivatives are used as antihypertension, analgesic, and anti-inflammatory agents . The methods of application would involve administering the drug to individuals with high blood pressure, pain, or inflammation. The outcomes would be measured in terms of the drug’s effectiveness in lowering blood pressure, reducing pain, or reducing inflammation.

-

Anti-Alzheimer, Antipsychotic, and/or Anticoagulant Agents Piperidine derivatives are used as anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The methods of application would involve administering the drug to individuals with Alzheimer’s disease, psychiatric disorders, or blood clotting disorders. The outcomes would be measured in terms of the drug’s effectiveness in improving cognitive function, managing psychiatric symptoms, or preventing blood clots.

-

Anticancer Agents Piperidine derivatives are utilized as anticancer agents . The specific methods of application and experimental procedures would depend on the type of cancer being targeted. The outcomes would be measured in terms of the drug’s efficacy in inhibiting cancer cell growth.

-

Antiviral Agents Piperidine derivatives can also be used as antiviral agents . The methods of application would involve administering the drug to individuals infected with a virus, and the outcomes would be measured in terms of the drug’s effectiveness in inhibiting viral replication.

-

Antimalarial Agents Piperidine derivatives are used as antimalarial agents . The application involves administering the drug to individuals infected with malaria. The outcomes would be measured in terms of the drug’s effectiveness in killing the malaria parasite.

-

Antimicrobial and Antifungal Agents Piperidine derivatives can be used as antimicrobial and antifungal agents . The methods of application would involve administering the drug to individuals with a bacterial or fungal infection. The outcomes would be measured in terms of the drug’s effectiveness in inhibiting bacterial or fungal growth.

-

Antihypertension, Analgesic, and Anti-inflammatory Agents Piperidine derivatives are used as antihypertension, analgesic, and anti-inflammatory agents . The methods of application would involve administering the drug to individuals with high blood pressure, pain, or inflammation. The outcomes would be measured in terms of the drug’s effectiveness in lowering blood pressure, reducing pain, or reducing inflammation.

-

Anti-Alzheimer, Antipsychotic, and/or Anticoagulant Agents Piperidine derivatives are used as anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The methods of application would involve administering the drug to individuals with Alzheimer’s disease, psychiatric disorders, or blood clotting disorders. The outcomes would be measured in terms of the drug’s effectiveness in improving cognitive function, managing psychiatric symptoms, or preventing blood clots.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-amino-4-piperidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-10-8-9(12(14)16)4-5-11(10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPIUPQQXZIRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366136 | |

| Record name | 3-amino-4-(piperidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(piperidin-1-yl)benzamide | |

CAS RN |

31642-95-2 | |

| Record name | 3-amino-4-(piperidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31642-95-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.